ARP 100 is classified as a selective inhibitor of matrix metalloproteinases, specifically MMP-2. It is derived from N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids and has been shown to exhibit potent anti-invasive properties in various in vitro models. The compound is also known by its chemical identifier PD021431 and has the CAS number 704888-90-4 .
The synthesis of ARP 100 involves several key steps that utilize established organic chemistry techniques. It is synthesized as a derivative of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids. The process begins with the formation of the sulfonamide group, followed by the introduction of the alkoxy and hydroxamic functionalities. Key parameters in the synthesis include:
The molecular structure of ARP 100 can be described by its IUPAC name: 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide. The compound features a biphenyl group that contributes to its selectivity for MMP-2 over MMP-1. Key structural characteristics include:
ARP 100 participates in specific chemical reactions primarily involving its interaction with matrix metalloproteinases. The key reaction includes:
The selectivity for MMP-2 over MMP-1 is attributed to steric hindrance introduced by the biphenyl substituent, which limits binding interactions with MMP-1 .
The mechanism of action for ARP 100 centers on its ability to inhibit MMP-2 activity effectively. This involves:
ARP 100 exhibits several notable physical and chemical properties:
These properties are critical for understanding how ARP 100 can be effectively utilized in biological assays and potential therapeutic applications .
ARP 100 has significant implications in biomedical research due to its selective inhibition of MMP-2:
MMP-2 exhibits proteolytic activity against type IV collagen, laminin, and elastin—key components of basement membranes. This activity facilitates:
ARP-100 addresses limitations of pan-MMP inhibitors through substrate pocket selectivity. MMP-2’s deep S1′ pocket accommodates ARP-100’s biphenyl sulfonamide group, while MMP-1 (with a shallower S1′ pocket) exhibits >4,000-fold lower affinity [1] [4]. This selectivity minimizes interference with MMPs involved in homeostatic processes (e.g., MMP-1 in collagen turnover and MMP-7 in innate immunity). Preclinical data confirm that targeted MMP-2 inhibition disrupts metastatic pathways without broad ECM toxicity [1] [2] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7